3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid
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Overview
Description
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid is a complex organic compound with the molecular formula C20H20N2O6S2 and a molecular weight of 448.51 . This compound is characterized by the presence of disulfide bonds and carboxylic acid groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminothiophenol with 3-bromopropanoic acid to form an intermediate, which is then coupled with 4-(3-carboxypropanamido)phenyl disulfide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alcohols or amines in the presence of catalysts.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Scientific Research Applications
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions due to its disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Disulfide bonds in proteins, enzymes, and other biomolecules.
Pathways Involved: Redox reactions, protein folding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-({4-[4-(3-carboxypropanamido)phenyl]phenyl}carbamoyl)propanoic acid: Contains similar functional groups but lacks disulfide bonds.
4-formylphenylboronic acid: Shares some structural similarities but differs in functional groups and reactivity.
Uniqueness
3-[(4-{[4-(3-carboxypropanamido)phenyl]disulfanyl}phenyl)carbamoyl]propanoic acid is unique due to its combination of disulfide bonds and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-[[4-(3-carboxypropanoylamino)phenyl]disulfanyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)29-30-16-7-3-14(4-8-16)22-18(24)10-12-20(27)28/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXNSCVZPUFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)SSC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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